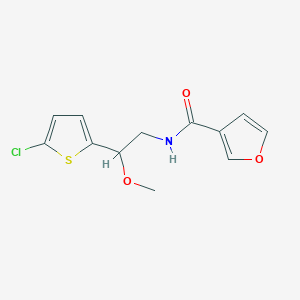![molecular formula C16H19N7O B2873107 8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1326860-21-2](/img/structure/B2873107.png)
8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C16H19N7O and its molecular weight is 325.376. The purity is usually 95%.
BenchChem offers high-quality 8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research
This compound has shown promise as a CDK2 inhibitor , which is a target for cancer treatment. CDK2 is critical in cell cycle regulation, and its inhibition can prevent the proliferation of tumor cells. Studies have indicated that derivatives of this compound exhibit superior cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 45–97 nM and 6–99 nM, respectively .
Anticancer Drug Synthesis
The structural framework of this compound allows for the synthesis of novel derivatives with potential as anticancer agents. These derivatives can be more cytotoxic than reference drugs like sorafenib, indicating their potential in developing new anticancer therapies .
Pharmacokinetics
Derivatives of this compound can be evaluated for their pharmacokinetic profiles, which is crucial for understanding the drug’s behavior within the body. This includes absorption, distribution, metabolism, and excretion, which are essential parameters for drug development .
Antibacterial and Antifungal Activity
The compound’s derivatives have been tested for antibacterial and antifungal activities, showing effectiveness against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species. This suggests its potential use in developing new antimicrobial agents .
Receptor Tyrosine Kinase Inhibition
Receptor tyrosine kinases are involved in the signaling pathways that control cell division and survival. Inhibitors of these kinases can be used to treat cancers by blocking these pathways. Derivatives of this compound have shown inhibitory activity against receptor tyrosine kinases .
Antioxidant Properties
The antioxidant activity of this compound’s derivatives has been evaluated using the DPPH method. The results indicated that these derivatives possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Lung Cancer Treatment
Specific derivatives of this compound have demonstrated more cytotoxic activity against lung cancer cell lines than the reference drug imatinib. This highlights its potential application in targeted lung cancer therapy .
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of bioactive compounds. Its derivatives have been used in the synthesis of compounds with various biological activities, which could lead to the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
8-[3-(pyridin-3-ylmethylamino)piperidin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c24-16-21-20-15-14(18-6-8-23(15)16)22-7-2-4-13(11-22)19-10-12-3-1-5-17-9-12/h1,3,5-6,8-9,13,19H,2,4,7,10-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNYGJWLAVNMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=NNC3=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

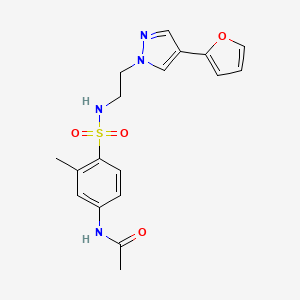
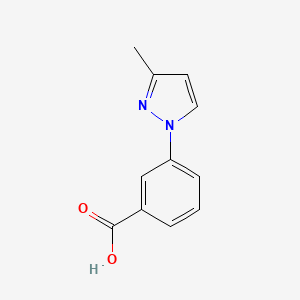

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2873028.png)
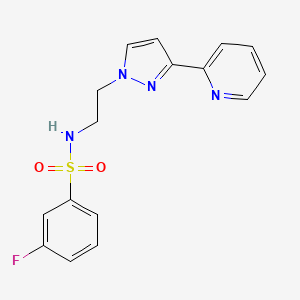

![N-(3-{[2-(2,5-difluorophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2873031.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B2873033.png)
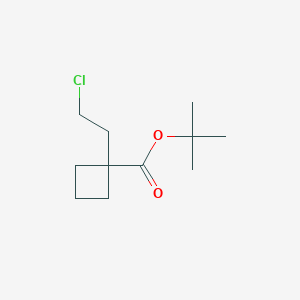


![3'-(3-Chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2873043.png)
![3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B2873045.png)
